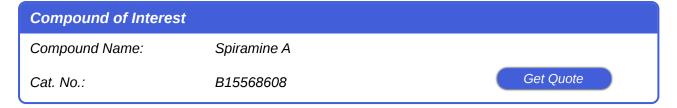


Spiramine A: A Technical Overview of its Chemical Identity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a naturally occurring diterpenoid alkaloid isolated from plants of the Spiraea genus, particularly Spiraea japonica.[1] As a member of the atisine-type C20-diterpenoid alkaloid family, it possesses a complex heptacyclic structure. This technical guide provides a comprehensive overview of **Spiramine A**, focusing on its chemical identifiers, established biological activities, and the experimental protocols used to determine them.

Chemical Identifiers and Properties

Spiramine A is characterized by a unique and complex molecular structure. Its key identifiers and computed properties are summarized below for reference.



Identifier Type	Value	
CAS Number	114531-28-1	
Molecular Formula	C24H33NO4	
Molecular Weight	399.5 g/mol	
PubChem CID	441757	
IUPAC Name	[(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2 ² , ⁵ .0 ² , ⁷ .0 ⁸ , ¹⁸ .0 ⁸ , ²¹ .0 ¹³ , ¹⁷]tri cosan-3-yl] acetate	
SMILES	CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13 INVALID-LINK [C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@H] 5N7[C@@H]6OCC7)C	
InChI Key	ZPELMDXCJZDIBP-OWOZRORESA-N	
Other Identifiers	ChEBI: 9235, KEGG: C08709	

Biological Activity

The primary and most well-documented biological activity of **Spiramine A** is its role as an inhibitor of platelet aggregation. While broader claims of antitumor and antimicrobial activity exist on commercial supplier websites, specific peer-reviewed studies detailing these effects for **Spiramine A** are not readily available in the public domain.

Antiplatelet Aggregation Activity

Spiramine A has been shown to be a potent inhibitor of Platelet-Activating Factor (PAF)-induced platelet aggregation.[1] Research indicates that this inhibition is concentration-dependent and selective.



Biological Activity	Test System	IC50 Value	Reference
PAF-Induced Rabbit Platelet Aggregation	In vitro (Rabbit Platelets)	6.7 μΜ	Li L, et al. Eur J Pharmacol. 2002 Aug 2;449(1-2):23-8.[1]

A study evaluating a series of diterpene alkaloids from Spiraea japonica found that many, including **Spiramine A**, selectively inhibited platelet aggregation induced by PAF, but not by ADP or arachidonic acid. This selectivity suggests a specific mechanism of action related to the PAF receptor pathway.

Experimental Protocols

The following is a detailed methodology for the key antiplatelet aggregation experiment cited in the literature.

In Vitro Antiplatelet Aggregation Assay (Adapted from Li L, et al., 2002)

- Preparation of Washed Rabbit Platelets:
 - Blood is drawn from the central ear artery of rabbits into an anticoagulant solution (e.g.,
 3.8% trisodium citrate).
 - Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15 minutes.
 - The PRP is then subjected to a higher speed centrifugation (e.g., 800 x g) for 10 minutes to pellet the platelets.
 - The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer without Ca²⁺) and resuspended in the same buffer to a final concentration of approximately 5 x 10⁸ platelets/mL.
- Platelet Aggregation Measurement:



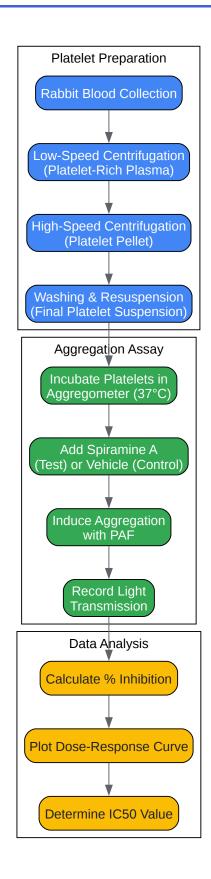
- Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension.
- The washed platelet suspension is placed in the aggregometer cuvette and pre-warmed to 37°C with stirring.
- A baseline light transmission is established.
- Spiramine A, dissolved in a suitable solvent (e.g., DMSO), is added to the platelet suspension at various final concentrations and incubated for a short period (e.g., 3-5 minutes).
- An aggregating agent, in this case, Platelet-Activating Factor (PAF), is added to induce platelet aggregation.
- The change in light transmission is recorded for several minutes.
- Data Analysis:
 - The maximum aggregation percentage is determined for each concentration of Spiramine
 A.
 - The inhibition percentage is calculated relative to a control (vehicle-treated) sample.
 - The IC₅₀ value (the concentration of **Spiramine A** that inhibits 50% of the maximal aggregation) is determined by plotting the inhibition percentage against the logarithm of the **Spiramine A** concentration and fitting the data to a dose-response curve.

Visualizations

Logical Workflow for In Vitro Antiplatelet Aggregation Assay

The following diagram illustrates the key steps involved in the experimental workflow for assessing the antiplatelet aggregation activity of **Spiramine A**.





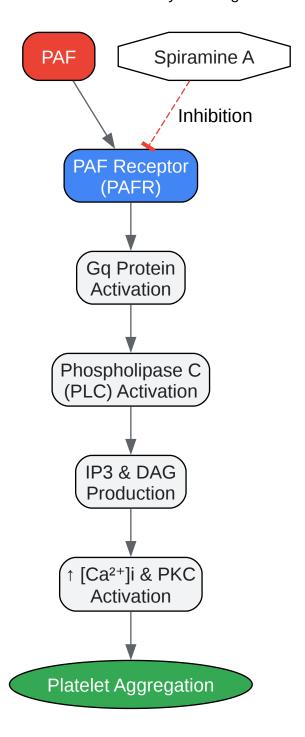
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Caption: Workflow for determining the IC₅₀ of **Spiramine A** on platelet aggregation.



Postulated Signaling Pathway Inhibition

Spiramine A selectively inhibits PAF-induced aggregation. This suggests that it likely interferes with the PAF receptor (PAFR) signaling cascade, a G-protein coupled receptor pathway, upstream of common effectors that are activated by other agonists like ADP or thromboxane.



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Caption: Postulated inhibition of the PAF receptor signaling pathway by **Spiramine A**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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